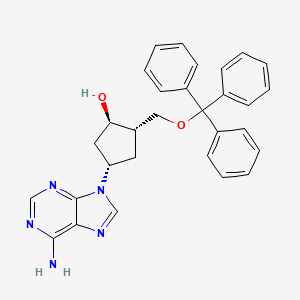
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol is a complex organic compound that features a cyclopentanol ring substituted with a purine derivative and a trityloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the Purine Derivative: The purine moiety is introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic center on the cyclopentanol ring.
Attachment of the Trityloxy Group: The trityloxy group is typically introduced through an etherification reaction, using trityl chloride and a suitable base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine moiety or the trityloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting signaling pathways by interacting with receptors or other proteins.
類似化合物との比較
Rel-(1R,2S,4S)-4-(6-amino-9H-purin-9-yl)-2-((trityloxy)methyl)cyclopentanol can be compared with other similar compounds, such as:
Adenosine Derivatives: Similar in structure due to the presence of the purine moiety.
Cyclopentanol Derivatives: Share the cyclopentanol ring but differ in the substituents attached.
Trityloxy Compounds: Contain the trityloxy group but may have different core structures.
The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C30H29N5O2 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
(1R,2S,4S)-4-(6-aminopurin-9-yl)-2-(trityloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C30H29N5O2/c31-28-27-29(33-19-32-28)35(20-34-27)25-16-21(26(36)17-25)18-37-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,19-21,25-26,36H,16-18H2,(H2,31,32,33)/t21-,25-,26+/m0/s1 |
InChIキー |
UPQVIFNUSXYNJS-OUIFVKKZSA-N |
異性体SMILES |
C1[C@@H](C[C@H]([C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N5C=NC6=C(N=CN=C65)N |
正規SMILES |
C1C(CC(C1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N5C=NC6=C(N=CN=C65)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


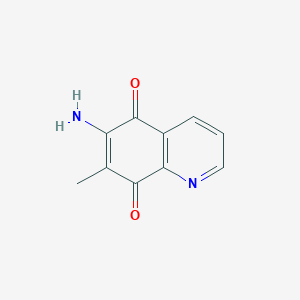
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
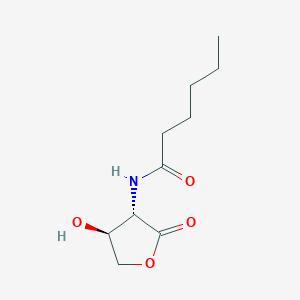


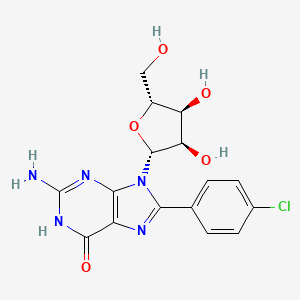
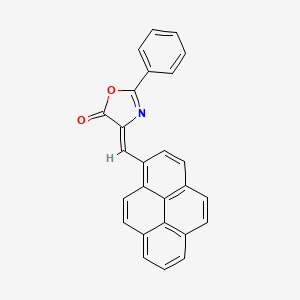

![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
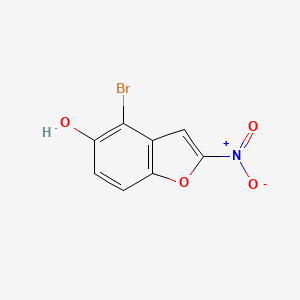
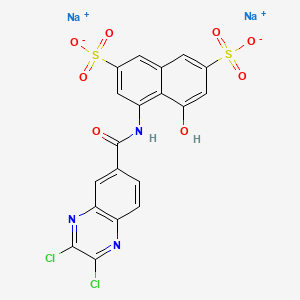
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
